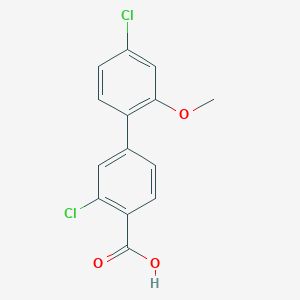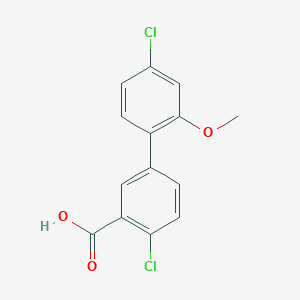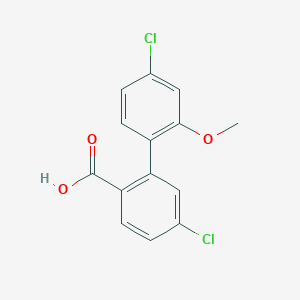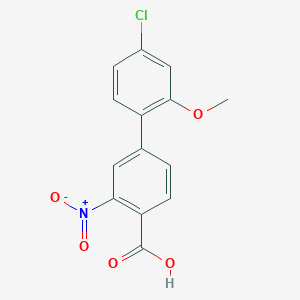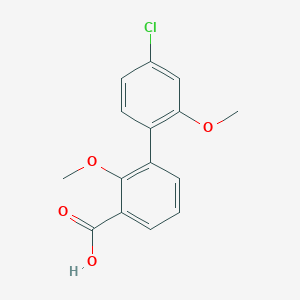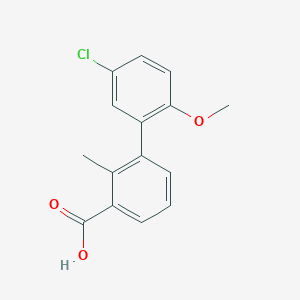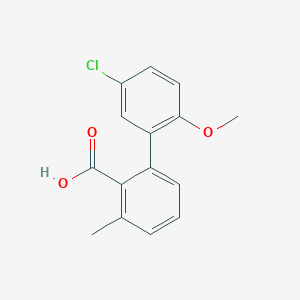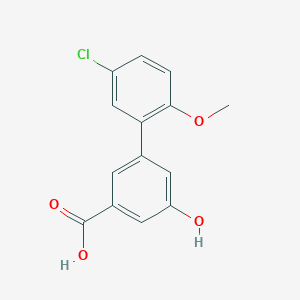
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(4-CM-5-TFMB)) is a synthetic compound used in a variety of scientific research applications. It is a solid, white powder that is soluble in organic solvents and has a melting point of 134-135°C. 3-(4-CM-5-TFMB) is used in organic synthesis, as a reagent in biological assays, and as a component of pharmaceuticals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
科学研究应用
3-(4-CM-5-TFMB) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a component of pharmaceuticals, and as a reagent in biological assays. The compound is also used as a fluorescent probe in fluorescence microscopy and as a substrate for enzymes. 3-(4-CM-5-TFMB) has also been used in studies of the inhibition of the enzyme acetylcholinesterase, as well as in studies of the inhibition of the enzyme monoamine oxidase.
作用机制
The mechanism of action of 3-(4-CM-5-TFMB) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. The compound also acts as a fluorescent probe in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-CM-5-TFMB) are not well-understood. However, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased memory and cognitive function. Additionally, 3-(4-CM-5-TFMB) has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can lead to increased mood and motivation.
实验室实验的优点和局限性
The advantages of using 3-(4-CM-5-TFMB) in lab experiments include its solubility in organic solvents, its relatively low melting point, and its ability to act as an inhibitor of enzymes and a fluorescent probe. The main limitation of using the compound in lab experiments is the lack of understanding of its biochemical and physiological effects.
未来方向
There are a variety of potential future directions for 3-(4-CM-5-TFMB). Further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a therapeutic agent for the treatment of neurological disorders. Additionally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a diagnostic tool for the detection of neurological disorders. Finally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a fluorescent probe for imaging applications.
合成方法
3-(4-CM-5-TFMB) is synthesized in a three-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to form 4-chloro-2-methoxybenzoyl trifluoroacetate. The second step involves the reaction of the 4-chloro-2-methoxybenzoyl trifluoroacetate with 5-trifluoromethylbenzene in the presence of a base, such as triethylamine, to form 3-(4-chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid. The third step involves the purification of 3-(4-CM-5-TFMB) by recrystallization from methanol or ethanol.
属性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-11(16)2-3-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBSIQSAQZHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691094 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-41-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



